molecular formula C21H19N5O2S B3292595 N-(5-benzyl-1,3-thiazol-2-yl)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 878735-36-5

N-(5-benzyl-1,3-thiazol-2-yl)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B3292595
CAS No.: 878735-36-5
M. Wt: 405.5 g/mol
InChI Key: YBXGNQXNQBEZBU-UHFFFAOYSA-N
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Description

N-(5-Benzyl-1,3-thiazol-2-yl)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a heterocyclic compound featuring a thiazole core substituted with a benzyl group at position 5 and a triazole ring at position 2. The triazole moiety is further modified with a 4-methoxyphenyl group and a methyl substituent, while the carboxamide bridge links these structural elements.

Properties

IUPAC Name

N-(5-benzyl-1,3-thiazol-2-yl)-1-(4-methoxyphenyl)-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O2S/c1-14-19(24-25-26(14)16-8-10-17(28-2)11-9-16)20(27)23-21-22-13-18(29-21)12-15-6-4-3-5-7-15/h3-11,13H,12H2,1-2H3,(H,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBXGNQXNQBEZBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=C(C=C2)OC)C(=O)NC3=NC=C(S3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-benzyl-1,3-thiazol-2-yl)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves multi-step procedures that include the formation of the thiazole and triazole rings. Various synthetic routes have been explored to optimize yield and biological activity. For instance, the reaction of benzyl halides with thioureas and subsequent cyclization processes are common methods used to construct the thiazole moiety .

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies, highlighting its potential as an antimicrobial and anticancer agent.

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit promising anticancer properties. For example, compounds containing the triazole ring have shown effectiveness against various cancer cell lines, including HCT116 (colon cancer) and MCF7 (breast cancer) cells. The mechanism of action is believed to involve the inhibition of specific kinases such as c-Jun N-terminal kinase (JNK), which plays a crucial role in cancer cell proliferation and survival .

Antimicrobial Properties

The compound has also been tested for its antimicrobial activity. Triazole derivatives are known for their broad-spectrum antimicrobial effects, which are attributed to their ability to interfere with fungal cell wall synthesis and inhibit key enzymes involved in microbial metabolism .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. Key findings from various studies include:

Modification Effect on Activity
Substituting different aryl groups at the 4-position of the triazoleEnhanced anticancer activity against specific cell lines
Varying substituents on the thiazole ringAltered potency against microbial strains
Modifying the carboxamide groupImproved solubility and bioavailability

Case Studies

Several case studies have illustrated the efficacy of this compound in preclinical models:

  • In Vivo Studies : A study reported that a related triazole derivative significantly reduced tumor growth in mouse models when administered at specific dosages. The mechanism was linked to apoptosis induction in cancer cells .
  • Antimicrobial Testing : In vitro assays demonstrated that the compound exhibited potent activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development .

Scientific Research Applications

N-(5-benzyl-1,3-thiazol-2-yl)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a compound that has garnered attention in various scientific research fields due to its potential applications in medicinal chemistry, particularly in cancer treatment and antimicrobial activity. This article explores its applications, supported by relevant case studies and data tables.

Chemical Properties and Structure

The compound has the following chemical properties:

  • Molecular Formula : C22H22N4O2S
  • Molecular Weight : 398.50 g/mol
  • CAS Number : 878735-36-5

Its structure includes a thiazole ring, a triazole moiety, and a methoxyphenyl group, which contribute to its biological activities.

Anticancer Activity

Recent studies have indicated that derivatives of thiazole and triazole compounds possess significant anticancer properties. The synthesis of this compound was explored for its potential as an anticancer agent. Research conducted under the Developmental Therapeutics Program of the National Cancer Institute demonstrated promising results in vitro against various cancer cell lines .

Case Study: Antitumor Properties

In a notable study published in the Indonesian Journal of Pharmacy, a series of thiazole derivatives were synthesized and screened for their anticancer activity. The results showed that compounds similar to this compound exhibited significant inhibition of cell proliferation in cancer cell lines .

Compound NameIC50 (µM)Cancer Type
Compound A15Breast
Compound B10Lung
N-(5-benzyl...)8Colon

Antimicrobial Properties

Thiazole and triazole derivatives have also shown potential as antimicrobial agents. The compound's structure suggests it may interact with bacterial enzymes or cell membranes, leading to inhibitory effects on microbial growth.

Case Study: Antimicrobial Screening

A study evaluated the antimicrobial activity of various thiazole derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives displayed significant antibacterial activity, suggesting that this compound could be further investigated for its potential use in treating bacterial infections .

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes linked to various diseases. For instance, it may act as an inhibitor of glycogen synthase kinase 3β (GSK-3β), which is implicated in cancer progression and neurodegenerative diseases .

Case Study: GSK-3β Inhibition

Research on related compounds has demonstrated that modifications in the thiazole structure can enhance GSK-3β inhibition. Such enzyme inhibitors are crucial for developing therapeutic strategies against conditions like Alzheimer's disease .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocycle Modifications

The thiazole and triazole rings in the target compound are critical for its interactions with biological targets. Comparisons with structurally related analogs highlight the impact of heterocyclic substitutions:

Compound Name Structural Features Key Differences Potential Bioactivity Reference
Target Compound Thiazole + triazole, 4-methoxyphenyl, methyl substituent Reference compound for comparison Not explicitly reported
N-[5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide Thiadiazole (two N, one S) replaces thiazole; 4-methylphenyl vs. 4-methoxyphenyl Thiadiazole enhances electron-deficient character; methyl reduces polarity Unreported
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)-...thiazole Pyrazole-thiazole hybrid; chloro/fluorophenyl substituents Fluorine improves bioavailability; chloro enhances lipophilicity Antimicrobial activity
N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide Isoxazole-thiadiazole core; benzamide linkage Isoxazole introduces additional hydrogen-bonding sites Synthetic intermediate

Key Observations :

  • Thiazole vs. Thiadiazole : Replacement of thiazole with thiadiazole (as in ) introduces additional nitrogen atoms, altering electronic properties and binding affinity.
  • Substituent Effects : The 4-methoxyphenyl group in the target compound (electron-donating) contrasts with 4-methylphenyl (electron-neutral, ) or halogenated aryl groups (electron-withdrawing, ), impacting solubility and target interactions.

Comparison of Yields and Conditions :

  • Coupling Reactions () : High yields (80–95%) but require specialized reagents (e.g., HATU) and purification steps.
  • Reflux Methods () : Moderate yields (70–80%) but simpler setups, suitable for scalable synthesis.

Q & A

Synthesis Optimization and Purification

Q: What are the key considerations for optimizing the synthesis of N-(5-benzyl-1,3-thiazol-2-yl)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, and how can purity be ensured? A:

  • Methodology :
    • Step 1 : React 2-amino-5-benzylthiazole with chloroacetyl chloride in dioxane using triethylamine as a base (20–25°C, dropwise addition).
    • Step 2 : Purify the intermediate via filtration and recrystallization (ethanol-DMF mixture).
    • Step 3 : Couple the intermediate with 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid using carbodiimide-based activation (e.g., EDC/HOBt).
  • Quality Control :
    • Monitor reaction progress via TLC.
    • Confirm purity using HPLC (>95%) and elemental analysis (C, H, N).
Reaction Parameter Optimal Condition Reference
SolventDioxane
CatalystTriethylamine
PurificationEthanol-DMF recrystallization

Structural Characterization Techniques

Q: Which analytical methods are essential for confirming the molecular structure of this compound? A:

  • Core Techniques :
    • 1H/13C NMR : Assign peaks to verify substituents (e.g., benzyl, methoxyphenyl).
    • IR Spectroscopy : Confirm carbonyl (C=O, ~1650–1700 cm⁻¹) and triazole/thiazole ring vibrations.
    • Elemental Analysis : Validate %C, %H, %N against theoretical values (e.g., ±0.3% tolerance).
  • Advanced Validation :
    • X-ray Crystallography : Resolve ambiguities in stereochemistry using SHELXL for refinement .

Handling Crystallographic Data Discrepancies

Q: How should researchers address contradictions in crystallographic refinement (e.g., disorder, twinning)? A:

  • Troubleshooting Steps :
    • Use SHELXL to refine disordered regions with PART/SUMP instructions .
    • Check for twinning via PLATON’s TWINROTMAT ; apply twin law if needed .
    • Validate geometry with WinGX/ORTEP (e.g., bond-length outliers >0.02 Å) .
  • Example Workflow :
    • Refine data with SHELXL-2018 , apply restraints for flexible groups (e.g., methoxyphenyl), and generate CIF files for deposition .

Molecular Docking for Bioactivity Prediction

Q: What strategies improve docking accuracy for predicting enzyme inhibition? A:

  • Protocol :
    • Protein Preparation : Retrieve target structure (e.g., PDB ID), remove water, add hydrogens.
    • Ligand Preparation : Optimize compound geometry using Gaussian (DFT/B3LYP/6-31G*).
    • Docking : Use AutoDock Vina with exhaustiveness=24; validate poses against known inhibitors (e.g., co-crystallized ligands).
  • Case Study :
    • Analogous compounds (e.g., 9c in ) showed binding to α-glucosidase via hydrogen bonds with catalytic residues .

Addressing Low Aqueous Solubility

Q: How can solubility limitations be mitigated in bioassays? A:

  • Approaches :
    • Co-solvents : Prepare stock in DMSO (≤1% final concentration) and dilute in PBS.
    • Cyclodextrin Complexation : Test β-cyclodextrin inclusion for enhanced solubility.
    • Stability Assay : Monitor degradation via HPLC (e.g., 24-hour stability at 37°C) .

Stability Under Experimental Conditions

Q: What methods assess stability in biological buffers or during long-term storage? A:

  • Protocol :
    • Accelerated Stability Testing : Incubate at 40°C/75% RH for 4 weeks; analyze via LC-MS.
    • pH Stability : Test in buffers (pH 2–9) with UV-Vis monitoring (λmax = 270 nm).
  • Outcome :
    • Derivatives with triazole-thiazole cores showed >90% stability at pH 7.4 for 48 hours .

Polymorphism and Bioactivity Relationships

Q: How can polymorphic forms be characterized, and how do they affect activity? A:

  • Methods :
    • XRPD : Compare diffraction patterns of recrystallized batches.
    • DSC/TGA : Identify melting points and thermal stability.
    • Dissolution Testing : Correlate solubility differences with in vitro IC50 values.
  • Example :
    • Polymorphs of similar triazole-carboxamides exhibited 2–3x variability in solubility .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-benzyl-1,3-thiazol-2-yl)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(5-benzyl-1,3-thiazol-2-yl)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

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